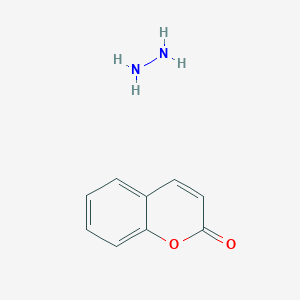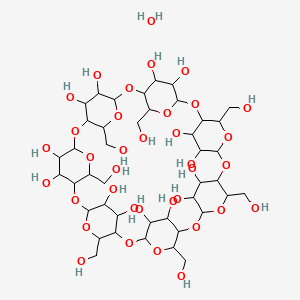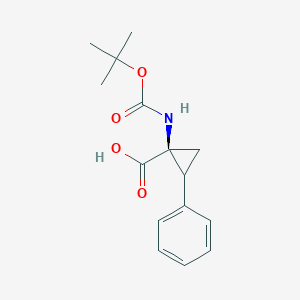
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid is a compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reaction time, as well as employing purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the phenyl group using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The phenyl group provides hydrophobic interactions, enhancing binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid: A stereoisomer with different spatial arrangement.
(1S,2S)-1-(tert-butoxycarbonylamino)-2-methyl-cyclopropanecarboxylic acid: A similar compound with a methyl group instead of a phenyl group.
Uniqueness
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a phenyl group. This combination of features makes it a valuable compound for studying stereochemical effects and for use in asymmetric synthesis.
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11?,15-/m0/s1 |
InChI-Schlüssel |
VMOVYASDUSWBOL-MHTVFEQDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@]1(CC1C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-](/img/structure/B14793617.png)
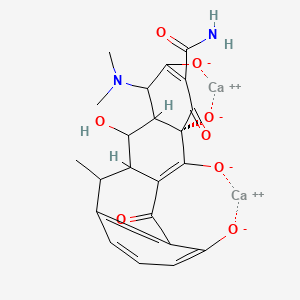
![Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B14793634.png)
![(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)
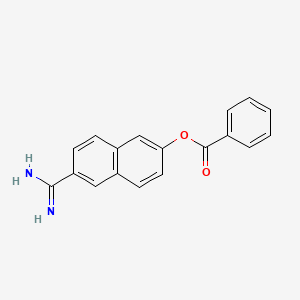
![2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid](/img/structure/B14793648.png)
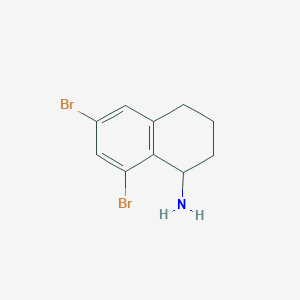
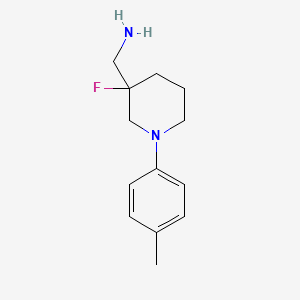

![(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B14793674.png)

